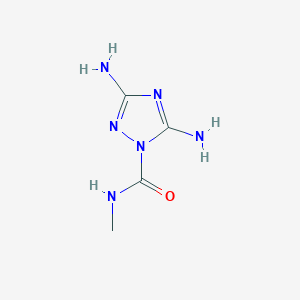
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide (DMTC) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. DMTC is a heterocyclic compound that contains a triazole ring, which is known for its biological activity.
Mechanism of Action
The mechanism of action of 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide is not fully understood, but it is believed to be due to its ability to inhibit the activity of various enzymes, including adenosine deaminase and dihydrofolate reductase. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been shown to modulate the immune response by increasing the production of cytokines and enhancing the activity of natural killer cells. It has also been found to reduce oxidative stress and inflammation, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide has several advantages for use in lab experiments, including its low cost, high stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide. One area of interest is the development of new antimicrobial agents based on this compound. Another potential direction is the investigation of this compound as a potential treatment for autoimmune diseases, given its ability to modulate the immune response. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a chemotherapeutic agent.
Synthesis Methods
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide can be synthesized using various methods, including the reaction of methylhydrazine with 3,5-diamino-1,2,4-triazole-1-carboxylic acid, or the reaction of 3,5-diamino-1,2,4-triazole with methyl isocyanate. The latter method is more commonly used due to its higher yield and simplicity.
Scientific Research Applications
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide has been extensively studied for its potential applications in various fields. In biochemistry, this compound has been shown to inhibit the activity of the enzyme adenosine deaminase, which is involved in the metabolism of purine nucleotides. This compound has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
In pharmacology, this compound has been investigated for its potential as a chemotherapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have demonstrated its ability to reduce tumor size in animal models.
properties
CAS RN |
116986-36-8 |
|---|---|
Molecular Formula |
C4H8N6O |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
3,5-diamino-N-methyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H8N6O/c1-7-4(11)10-3(6)8-2(5)9-10/h1H3,(H,7,11)(H4,5,6,8,9) |
InChI Key |
GBSVNDQMHXUHTK-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1C(=NC(=N1)N)N |
Canonical SMILES |
CNC(=O)N1C(=NC(=N1)N)N |
synonyms |
1H-1,2,4-Triazole-1-carboxamide,3,5-diamino-N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




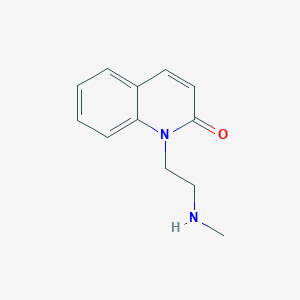
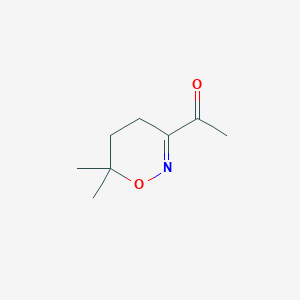

![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)
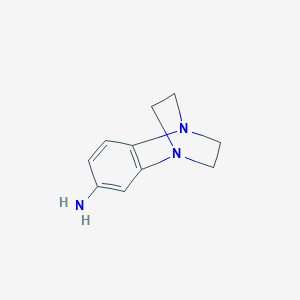
![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)


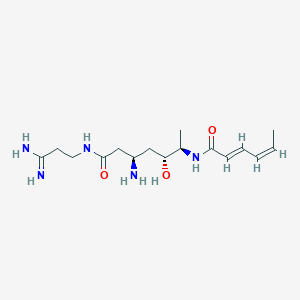
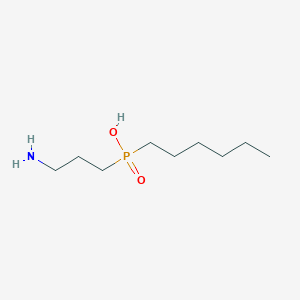

![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)